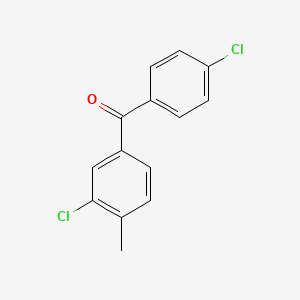

3,4'-Dichloro-4-methylbenzophenone

Description

Overview of Substituted Benzophenone (B1666685) Derivatives in Organic Synthesis and Material Science

Substituted benzophenone derivatives are pivotal building blocks in organic synthesis. The presence of the ketone group allows for a variety of chemical transformations, while the substituents on the aromatic rings can direct reactions to specific positions and influence the electronic properties of the molecule. iitk.ac.in In material science, benzophenones are particularly valued for their photophysical properties. chemsrc.com Many serve as photoinitiators in polymerization processes, and their derivatives are being explored for applications in organic light-emitting diodes (OLEDs). chemsrc.com

Research Significance of Halogenated and Methylated Aromatic Ketones

The introduction of halogen atoms, such as chlorine, onto an aromatic ketone can significantly alter its chemical and physical properties. Halogenation can influence the molecule's reactivity, lipophilicity, and metabolic stability, which are crucial considerations in drug design. nih.gov Furthermore, halogenated aromatic compounds are important precursors in cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

Similarly, the presence of a methyl group can impact a molecule's properties. In medicinal chemistry, methylation can affect a compound's binding affinity to biological targets and its pharmacokinetic profile. In materials science, methyl groups can influence the solubility and packing of molecules in the solid state, thereby affecting the properties of the resulting material. The study of both halogenated and methylated aromatic ketones is therefore a vibrant area of research. nih.gov

Positioning of 3,4'-Dichloro-4-methylbenzophenone within Advanced Benzophenone Chemistry Studies

This compound, with its specific substitution pattern of two chlorine atoms on one phenyl ring and a methyl group on the other, represents a distinct entity within the broader class of benzophenone derivatives. While specific research on this particular isomer is limited, its structure suggests potential applications that align with the known uses of similar compounds.

The synthesis of this compound can be logically achieved through a Friedel-Crafts acylation reaction. youtube.comscribd.comlibretexts.orgchemguide.co.uk This common and versatile method involves the reaction of toluene (B28343) with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. youtube.comscribd.comlibretexts.orgchemguide.co.uk The methyl group on toluene directs the incoming acyl group primarily to the para position, leading to the desired product. libretexts.org

Below are the key identifiers for this compound:

| Identifier | Value | Source |

| IUPAC Name | (3,4-Dichlorophenyl)(4-methylphenyl)methanone | cymitquimica.com |

| CAS Number | 125016-15-1 | cymitquimica.combldpharm.comchemsrc.comscbt.com |

| Molecular Formula | C₁₄H₁₀Cl₂O | cymitquimica.combldpharm.com |

| Molecular Weight | 265.13 g/mol | scbt.com |

Note: Another CAS number, 951890-86-1, is also associated with a compound named this compound, but it corresponds to the isomeric structure (3-Chloro-4-methylphenyl)(4-chlorophenyl)methanone. bldpharm.comchemsrc.combldpharm.comclearsynth.com

Detailed experimental data for this compound, such as its melting point, boiling point, and spectroscopic characteristics (NMR, IR), are not widely available in published literature. However, based on its structure, it is expected to be a solid at room temperature with solubility in common organic solvents.

The potential research applications of this compound can be inferred from its structural features. The presence of the benzophenone core suggests it could function as a photoinitiator. guidechem.comresearchgate.netsigmaaldrich.comeuropa.eu The dichlorinated phenyl ring makes it a candidate for further functionalization through cross-coupling reactions, serving as a building block for more complex molecules in medicinal or materials chemistry. nih.gov The combination of chloro and methyl substituents provides a unique electronic and steric profile that could be explored for the development of new bioactive compounds or functional materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-methylphenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c1-9-2-3-11(8-13(9)16)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVLVAUNMVUCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901229725 | |

| Record name | (3-Chloro-4-methylphenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901229725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-86-1 | |

| Record name | (3-Chloro-4-methylphenyl)(4-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-4-methylphenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901229725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 3,4 Dichloro 4 Methylbenzophenone

Classical and Contemporary Synthetic Routes

The construction of the 3,4'-Dichloro-4-methylbenzophenone skeleton can be achieved through several established synthetic strategies. These methods primarily revolve around the formation of the central carbonyl-aryl bonds and the introduction of the chloro and methyl substituents at the desired positions.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation reaction is a cornerstone of aromatic ketone synthesis and represents the most direct and widely employed method for preparing substituted benzophenones. oregonstate.eduvedantu.comchemguide.co.uk This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

For the synthesis of this compound, a plausible and efficient route involves the Friedel-Crafts acylation of chlorobenzene (B131634) with 3-chloro-4-methylbenzoyl chloride. In this reaction, a Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of chlorobenzene.

The regiochemical outcome of the acylation is governed by the directing effects of the substituent on the aromatic ring being acylated. The chlorine atom in chlorobenzene is an ortho-, para-directing group. vedantu.comyoutube.com However, due to steric hindrance from the chlorine atom at the ortho position, the major product of the Friedel-Crafts acylation of chlorobenzene is typically the para-substituted isomer. vedantu.comdoubtnut.com Therefore, the reaction between chlorobenzene and 3-chloro-4-methylbenzoyl chloride is expected to predominantly yield the desired this compound.

A general representation of this reaction is as follows:

Reaction Scheme: Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Chlorobenzene | 3-Chloro-4-methylbenzoyl chloride | AlCl₃ | This compound |

Halogenation Strategies for Benzophenone (B1666685) Skeletons

An alternative approach to the synthesis of this compound involves the late-stage halogenation of a pre-formed benzophenone skeleton. This strategy would start with a more readily available benzophenone derivative, such as 4-methylbenzophenone (B132839), followed by selective chlorination.

The direct chlorination of 4-methylbenzophenone would require careful control to achieve the desired regioselectivity. The methyl group is an activating, ortho-, para-directing group, while the benzoyl group is a deactivating, meta-directing group. The interplay of these directing effects would influence the position of the incoming chlorine atom. Given that the methyl-bearing ring is more activated, chlorination would be expected to occur on this ring. To achieve substitution at the 3-position (meta to the methyl group and ortho to the carbonyl), specific halogenating agents and reaction conditions would be necessary to overcome the natural directing effects.

Methylation Reactions in Benzophenone Synthesis

A third synthetic pathway could involve the methylation of a dichlorinated benzophenone precursor, such as 3,4'-dichlorobenzophenone. This approach is generally less common for introducing a simple methyl group onto an aromatic ring in the final steps of a synthesis due to the potential for multiple alkylations and the often harsh conditions required for such reactions.

Friedel-Crafts alkylation, the typical method for introducing alkyl groups, is prone to rearrangements and over-alkylation, making it less suitable for the precise synthesis of a single isomer like this compound from a dichlorinated precursor.

Scalable Production Methods and Process Optimization

The industrial-scale synthesis of substituted benzophenones like this compound necessitates a focus on efficiency, cost-effectiveness, and environmental safety. google.com The Friedel-Crafts acylation is a common choice for large-scale production due to the availability of starting materials and the robustness of the reaction. google.com

Process optimization for the Friedel-Crafts acylation would involve several key parameters:

Catalyst Loading: Minimizing the amount of Lewis acid catalyst, such as AlCl₃, is crucial as it generates significant amounts of acidic and toxic byproducts that require neutralization and disposal. google.com The use of more active or recyclable catalysts is an area of ongoing research.

Solvent Selection: The choice of solvent can influence reaction rate, yield, and ease of product isolation. While traditional solvents like dichloromethane (B109758) or carbon disulfide are effective, their environmental and health impacts have led to the exploration of greener alternatives.

Reaction Conditions: Optimization of temperature and reaction time is critical to ensure complete conversion while minimizing the formation of side products.

Work-up and Purification: Efficient and scalable methods for quenching the reaction, separating the product from the catalyst and byproducts, and purifying the final compound are essential for a commercially viable process.

A patent for the preparation of substituted benzophenones highlights the use of graphite (B72142) and FeCl₃ as a catalytic system to reduce the environmental impact and cost associated with traditional Lewis acids. google.com The process described allows for the acylation of substituted benzenes and offers an alternative to the use of acid chloride reagents. google.com

Synthesis of Key Precursor Intermediates

The availability and purity of the starting materials are paramount for the successful synthesis of the target compound. The primary precursors for the most logical synthetic route, the Friedel-Crafts acylation, are chlorinated benzoic acid derivatives and chlorinated toluenes.

Chlorinated Benzoic Acid Derivatives

The key precursor for the Friedel-Crafts acylation route is 3-chloro-4-methylbenzoic acid, which is subsequently converted to its more reactive acyl chloride derivative.

Synthesis of 3-Chloro-4-methylbenzoic Acid:

This compound is a crucial intermediate. chemimpex.com It can be prepared through various methods, with one common approach being the chlorination of p-methylbenzoic acid. A patent describes a method for preparing 3,5-dichloro-4-methylbenzoic acid from p-methylbenzoic acid, which involves esterification, chlorination, and hydrolysis steps under relatively mild conditions. google.com While this produces a dichlorinated product, similar principles could be adapted for the synthesis of the mono-chlorinated target. 3-Chloro-4-methylbenzoic acid is utilized in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Conversion to 3-Chloro-4-methylbenzoyl Chloride:

The carboxylic acid is typically converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard transformation in organic synthesis.

Chemical Transformations and Reactivity Studies of 3,4 Dichloro 4 Methylbenzophenone

Carbonyl Group Transformations

The carbonyl group is a primary site for chemical modifications in 3,4'-Dichloro-4-methylbenzophenone, undergoing various reduction reactions.

Catalytic and Stoichiometric Reduction Reactions

The carbonyl group of benzophenones can be reduced to a methylene (B1212753) group (-CH2-) or a secondary alcohol, depending on the reagents and reaction conditions. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the known transformations of similar ketones.

Reduction to Diphenylmethane Derivatives:

Two classical methods for the complete reduction of the carbonyl group to a methylene group are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction: This method employs a zinc-mercury amalgam in concentrated hydrochloric acid. wikipedia.org It is particularly effective for aryl-alkyl ketones. wikipedia.org However, the strongly acidic conditions may not be suitable for substrates sensitive to acid. wikipedia.org

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine, followed by decomposition in the presence of a strong base at high temperatures. wikipedia.orgbyjus.comvaia.comchem-station.comorganic-chemistry.org This method is complementary to the Clemmensen reduction as it is performed under basic conditions and is suitable for acid-sensitive compounds. organic-chemistry.org

Reduction to Secondary Alcohols:

The carbonyl group can be selectively reduced to a secondary alcohol using hydride-based reducing agents.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that converts aldehydes and ketones to their corresponding alcohols. pitt.eduzenodo.orgmasterorganicchemistry.comrsc.org It is typically used in alcoholic solvents like methanol (B129727) or ethanol. zenodo.org A patent describing the reduction of the related 4-chlorobenzophenone (B192759) with sodium borohydride to yield 4-chlorodiphenyl methanol highlights the applicability of this method. google.com

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ also reduces ketones to secondary alcohols. wikipedia.orgmasterorganicchemistry.comadichemistry.combyjus.com Due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.combyjus.com Unlike NaBH₄, LiAlH₄ can also reduce other functional groups like esters and carboxylic acids. masterorganicchemistry.combyjus.com It has been shown to reduce alkyl halides to alkanes, which suggests the potential for side reactions involving the chloro-substituents on the aromatic ring, although reduction of aryl halides is generally less facile. wikipedia.orgnist.gov

Table 1: Expected Products from the Reduction of this compound

| Reduction Method | Reagents | Expected Product |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 3,4'-Dichloro-4-methyl-diphenylmethane |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 3,4'-Dichloro-4-methyl-diphenylmethane |

| Sodium Borohydride Reduction | NaBH₄, CH₃OH | 3,4'-Dichloro-4-methyl-diphenylmethanol |

| Lithium Aluminum Hydride Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | 3,4'-Dichloro-4-methyl-diphenylmethanol |

Acylation Reactions as a Substrate

Aromatic Ring Functionalization and Substituent Effects

The reactivity of the two aromatic rings in this compound towards substitution and oxidation is dictated by the electronic effects of the existing substituents.

Nucleophilic and Electrophilic Substitution Pathways

Nucleophilic Aromatic Substitution (SNA_r):

The dichlorinated phenyl ring is susceptible to nucleophilic aromatic substitution, a reaction pathway facilitated by the presence of electron-withdrawing groups. libretexts.org The carbonyl group acts as a deactivating, meta-directing group for electrophilic attack, but it can activate the ring for nucleophilic attack, particularly at the ortho and para positions.

In this compound, the chlorine atom at the 4-position is para to the electron-withdrawing benzoyl group, making it the more likely site for nucleophilic substitution. The chlorine at the 3-position is meta and thus less activated. Studies on similar molecules, such as 3,4-dichloronitrobenzene, show that nucleophilic attack preferentially occurs at the position para to the strongly electron-withdrawing nitro group. quizlet.comchegg.com Similarly, in 2,4-dichloroquinazoline, nucleophilic substitution by amines occurs selectively at the 4-position. nih.gov

Electrophilic Aromatic Substitution (EAS):

The methyl-substituted phenyl ring is more susceptible to electrophilic aromatic substitution due to the activating, ortho, para-directing nature of the methyl group. libretexts.orgyoutube.com The other ring is strongly deactivated by the two chlorine atoms and the benzoyl group. libretexts.org Therefore, electrophilic reactions such as nitration, halogenation, or sulfonation would be expected to occur on the 4'-methylphenyl ring, primarily at the positions ortho to the methyl group (positions 3' and 5'). libretexts.orgmasterorganicchemistry.com

Table 2: Predicted Regioselectivity of Substitution Reactions

| Reaction Type | Aromatic Ring | Expected Position of Substitution | Rationale |

| Nucleophilic Aromatic Substitution | 3,4-Dichlorophenyl | 4-position | Activation by the para-benzoyl group. |

| Electrophilic Aromatic Substitution | 4'-Methylphenyl | 3'- and 5'-positions | Activation and ortho-directing effect of the methyl group. |

Oxidation Reactions of the Methyl Group

The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). libretexts.org The treatment of alkylbenzenes with hot, alkaline potassium permanganate followed by acidification is a standard method for this transformation. libretexts.orgchemspider.comstackexchange.com A study on the oxidation of benzophenone-3 with KMnO₄ demonstrated that degradation of the benzophenone (B1666685) structure can occur, including cleavage of the carbon-carbon bridge. nih.gov However, under controlled conditions, the selective oxidation of the methyl group to a carboxylic acid group is the expected primary reaction, which would yield 3,4'-dichloro-4-carboxybenzophenone.

Photochemical Reactivity and Excited State Dynamics

Benzophenone and its derivatives are well-known for their rich photochemical reactivity, which is governed by the properties of their excited states. edinst.comedinst.com Upon absorption of UV light, benzophenone undergoes efficient intersystem crossing from the initially formed singlet excited state (S₁) to a lower-energy triplet excited state (T₁). edinst.comyoutube.comyoutube.com This triplet state is relatively long-lived and is responsible for most of the photochemistry of benzophenones.

The triplet state of benzophenone has a diradical character, with unpaired electrons located on the carbonyl oxygen and the aromatic ring. hilarispublisher.com This makes it a powerful hydrogen atom abstractor. In the presence of a suitable hydrogen donor, such as isopropyl alcohol, the benzophenone triplet will abstract a hydrogen atom to form a ketyl radical. youtube.comresearchgate.net Two ketyl radicals can then dimerize to form a benzopinacol. youtube.comhilarispublisher.com

For this compound, similar photochemical behavior is expected. The presence of the chlorine and methyl substituents can influence the properties of the excited states. Studies on substituted benzophenones have shown that the lifetime of the higher triplet excited states (Tₙ) is dependent on the nature of the substituents. rsc.org The substituents can affect the energy gap between different triplet states, which in turn influences the rate of internal conversion. rsc.org Furthermore, the electronic nature of the substituents can impact the efficiency of intersystem crossing and the reactivity of the triplet state. For instance, electron-donating groups can sometimes decrease the rate of non-radiative decay of the triplet state. rsc.org

Photoinitiation Mechanisms in Polymerization Systems

This compound, like other benzophenone derivatives, can function as a Type II photoinitiator. sellchems.com In this role, upon absorption of UV light, it undergoes excitation to a singlet state, followed by efficient intersystem crossing to a triplet state. This triplet-state benzophenone derivative does not directly generate radicals by itself but requires a hydrogen donor, typically a tertiary amine co-initiator.

The primary photoinitiation process involves the abstraction of a hydrogen atom from the co-initiator by the excited triplet state of the this compound. This hydrogen abstraction results in the formation of a ketyl radical from the benzophenone derivative and an aminoalkyl radical from the co-initiator. The highly reactive aminoalkyl radical is the principal species that initiates the polymerization of monomers, such as acrylates or methacrylates, leading to the formation of a polymer network.

Photoreduction Pathways and Quantum Efficiency Studies

The photoreduction of benzophenones is a classic photochemical reaction. In the case of this compound, photoreduction typically proceeds via the abstraction of a hydrogen atom from a suitable donor, such as an alcohol or a thiol, by the excited triplet state of the benzophenone derivative.

The primary photoreduction step leads to the formation of a 3,4'-dichloro-4-methylbenzhydrol radical (a ketyl radical) and a radical derived from the hydrogen donor. The quantum efficiency of this process, which is the number of molecules undergoing photoreduction per photon absorbed, is a key parameter in evaluating the reactivity of the excited state.

Studies on related benzophenone derivatives have shown that the quantum yields are significantly influenced by the nature and position of the substituents on the aromatic rings. nih.gov The rate coefficients of both the primary and secondary photoreduction reactions exhibit a notable dependence on ring substitution. nih.gov This effect is attributed to changes in the activation energy of the process, which correlates with the stability of the resulting ketyl radicals. nih.gov The secondary photoreduction can occur via a hydrogen-bonded complex between the aliphatic ketyl radical formed in the primary step and a solvent molecule. nih.gov

Influence of Halogen and Methyl Substituents on Photophysical Properties

The halogen (chloro) and methyl substituents on the this compound molecule play a crucial role in determining its photophysical properties. The chlorine atoms, being electron-withdrawing groups, and the methyl group, an electron-donating group, alter the electronic distribution within the molecule.

These substitutions can affect the energy of the n-π* and π-π* electronic transitions. The n-π* transition, which involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is particularly important for the photoreactivity of benzophenones. The substituents can influence the energy levels of the excited singlet and triplet states and the efficiency of intersystem crossing between them.

Research on substituted benzophenones indicates that such modifications can lead to shifts in the UV absorption spectra, which is critical for the selection of appropriate light sources in photochemical applications. nih.gov Furthermore, the substituents can impact the lifetime of the excited triplet state, which in turn affects the efficiency of processes like photoinitiation and photoreduction. nih.gov The stability of the generated ketyl radicals is also a determining factor in the reaction rates, with substituents influencing the delocalization of the unpaired electron. nih.gov

Reactivity with Diverse Chemical Species and Molecular Interactions

The reactivity of this compound is not limited to photo-induced hydrogen abstraction. The ground-state molecule can participate in various chemical reactions typical of ketones. The carbonyl group can undergo nucleophilic addition reactions.

The aromatic rings of this compound can undergo electrophilic substitution reactions, although the reactivity is modulated by the existing chloro and methyl substituents. The chlorine atoms are deactivating and ortho-, para-directing, while the methyl group is activating and ortho-, para-directing.

In the context of its application as a photoinitiator, its molecular interactions with monomers, co-initiators, and solvents are of paramount importance. The efficiency of hydrogen abstraction is highly dependent on the proximity and orientation of the hydrogen donor relative to the excited benzophenone derivative. Non-covalent interactions, such as hydrogen bonding and van der Waals forces, can play a significant role in the pre-association of the reactants, thereby influencing the kinetics of the photochemical reaction. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Elucidation

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectrometry

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within the 3,4'-Dichloro-4-methylbenzophenone molecule.

FT-IR Spectroscopy provides information on the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The FT-IR spectrum of a related compound, 4-methylbenzophenone (B132839), shows characteristic peaks that can be extrapolated to understand the spectrum of its dichlorinated analog. Key absorptions include the C=O stretching vibration of the benzophenone (B1666685) core, typically observed in the region of 1650-1680 cm⁻¹. The presence of aromatic C-H stretching vibrations is expected above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibrations for the chloro-substituted ring are anticipated in the lower frequency region, typically between 800 and 600 cm⁻¹. The methyl group would exhibit characteristic C-H stretching and bending vibrations.

Raman Spectrometry , which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While strong in the IR spectrum, the C=O stretch is often weaker in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic rings and the C-Cl bonds are typically strong and well-defined in the Raman spectrum, aiding in the structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Two-Dimensional Techniques

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy of this compound would provide information on the number, type, and connectivity of protons. The methyl group protons would appear as a sharp singlet, typically in the upfield region (around 2.4 ppm). The aromatic protons would resonate in the downfield region (typically 7.0-8.0 ppm), with their splitting patterns and chemical shifts being influenced by the positions of the chloro and methyl substituents on the two phenyl rings. The protons on the dichlorinated ring and the methyl-substituted ring would exhibit distinct multiplets due to spin-spin coupling with neighboring protons. For instance, in the related 4-methylbenzophenone, the protons of the methyl-substituted ring appear at approximately 7.28 ppm and 7.72 ppm, while the protons of the unsubstituted phenyl ring are observed between 7.47 and 7.78 ppm. rsc.org

¹³C NMR Spectroscopy provides a map of the carbon skeleton. The carbonyl carbon is characteristically found in the highly deshielded region of the spectrum, typically around 195-197 ppm. The aromatic carbons would appear in the range of 120-145 ppm. The chemical shifts of the carbons in the substituted rings would be influenced by the electron-withdrawing effect of the chlorine atoms and the electron-donating effect of the methyl group. The methyl carbon would resonate at a much higher field, typically around 21-22 ppm. For example, the carbonyl carbon of 4-methylbenzophenone appears at 196.5 ppm, and the methyl carbon is at 21.7 ppm. rsc.org

Two-Dimensional (2D) NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and to establish the connectivity between them. COSY spectra reveal proton-proton couplings, while HSQC spectra correlate directly bonded proton and carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl Protons (-CH₃) | ~2.4 | - |

| Aromatic Protons | 7.2 - 7.9 | - |

| Carbonyl Carbon (C=O) | - | ~195 |

| Methyl Carbon (-CH₃) | - | ~21 |

| Aromatic Carbons | - | 125 - 142 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

For this compound (C₁₄H₁₀Cl₂O), the expected nominal molecular weight is 264 g/mol . nih.gov The high-resolution mass spectrum would show a characteristic isotopic pattern for the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Electron Ionization (EI) Mass Spectrometry would likely lead to fragmentation of the molecule. Key fragmentation pathways would involve the cleavage of the bonds adjacent to the carbonyl group. Expected fragments would include the benzoyl cation and its derivatives. For instance, in 4-methylbenzophenone, prominent fragments are observed at m/z 119 (the methylbenzoyl cation) and m/z 105 (the benzoyl cation). chemicalbook.com For this compound, one would expect to see fragments corresponding to the dichlorobenzoyl cation and the methylbenzoyl cation.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Expected m/z | Structure |

|---|---|---|

| [M]⁺ | 264 | [C₁₄H₁₀Cl₂O]⁺ |

| [M - Cl]⁺ | 229 | [C₁₄H₁₀ClO]⁺ |

| [C₇H₄Cl₂O]⁺ | 173 | Dichlorobenzoyl cation |

| [C₈H₇O]⁺ | 119 | Methylbenzoyl cation |

| [C₆H₃Cl₂]⁺ | 145 | Dichlorophenyl cation |

| [C₇H₇]⁺ | 91 | Tolyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of benzophenones typically shows two main absorption bands. The more intense band, usually found at shorter wavelengths (around 250-260 nm), is attributed to the π → π* transition of the aromatic system. A weaker, longer-wavelength band (around 330-340 nm) corresponds to the n → π* transition of the carbonyl group.

Electrochemical Methods, Including Cyclic Voltammetry, for Redox Behavior

Electrochemical methods like cyclic voltammetry (CV) can be used to study the redox properties of this compound. The carbonyl group in benzophenones is electrochemically active and can be reduced. The reduction potential would be influenced by the substituents on the phenyl rings. The electron-withdrawing chlorine atoms would make the reduction of the carbonyl group easier (occur at a less negative potential) compared to unsubstituted benzophenone. Conversely, the electron-donating methyl group would make the reduction slightly more difficult. The CV would provide information on the reversibility of the redox processes and the stability of the resulting radical anions. Studies on related azo compounds have shown that the reduction process is dependent on the pH of the supporting electrolyte. electrochemsci.org

Hyphenated Chromatographic Techniques (GC-MS, LC-MS) for Detection and Quantification in Research Matrices

Hyphenated chromatographic techniques are essential for the separation, detection, and quantification of this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. nih.gov Given the likely volatility of this compound, GC-MS would be a suitable method for its analysis. The gas chromatograph would separate the compound from other components in a sample, and the mass spectrometer would provide identification based on its mass spectrum and fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique, particularly for less volatile or thermally labile compounds. frontiersin.orgnih.gov An LC-MS method would involve separating the compound using high-performance liquid chromatography (HPLC) followed by detection with a mass spectrometer. This technique is widely used for the analysis of a broad range of compounds in various matrices. researchgate.net Both GC-MS and LC-MS can be used for quantitative analysis by creating calibration curves with standards of known concentrations. thermofisher.comgcms.cz

Computational Chemistry and Theoretical Modeling of 3,4 Dichloro 4 Methylbenzophenone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of 3,4'-Dichloro-4-methylbenzophenone. These calculations provide a fundamental understanding of the molecule's behavior.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry of this compound to find its most stable three-dimensional structure. DFT calculations, often using basis sets like 6-311++G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. nih.gov The optimized structure provides a foundational model for all subsequent property calculations. Conformational analysis further explores the energy landscape of the molecule, identifying different spatial arrangements of the phenyl rings and their relative rotational barriers.

A hypothetical table of optimized geometric parameters for this compound, based on typical values for similar benzophenone (B1666685) derivatives, is presented below.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.24 | C-C=O | 120.5 |

| C-Cl (para) | 1.75 | C-C-Cl | 119.8 |

| C-Cl (meta) | 1.74 | C-C-C (ring) | 120.0 |

| C-CH₃ | 1.52 | H-C-H (methyl) | 109.5 |

Prediction of Vibrational Frequencies and Spectral Assignments

Theoretical vibrational frequencies for this compound can be calculated using DFT methods. mdpi.comnih.gov These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the theoretical spectrum with experimental infrared (IR) and Raman spectra, a detailed assignment of the observed spectral bands can be made. researchgate.netchemicalbook.com Scaling factors are often applied to the computed frequencies to improve agreement with experimental data, accounting for anharmonicity and basis set limitations. researchgate.net

A table of predicted and experimental vibrational frequencies for key functional groups is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C=O Stretch | 1685 | 1660 | Carbonyl group |

| C-Cl Stretch | 1090 | 1085 | Aryl-halide bond |

| C-H Stretch (Aromatic) | 3100-3000 | 3080-3050 | Phenyl rings |

| C-H Stretch (Methyl) | 2980-2920 | 2960-2925 | Methyl group |

Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Electrostatic Potential (MEP), and Charge Transfer

The electronic properties of this compound are critical to understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. epstem.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity. nih.govmalayajournal.org A smaller gap suggests that the molecule is more likely to be reactive. physchemres.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around the molecule. malayajournal.org It helps in identifying the electrophilic and nucleophilic sites, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). physchemres.orgarxiv.org This information is invaluable for predicting how the molecule will interact with other chemical species. nih.gov Intramolecular charge transfer can also be analyzed, revealing how electrons are redistributed upon excitation.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Prediction of Non-linear Optical Properties (e.g., First-Order Hyperpolarizability)

Computational methods can predict the non-linear optical (NLO) properties of this compound. ajchem-a.com The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. jst.go.jp Molecules with large β values are of interest for applications in optoelectronics and photonics. nih.gov DFT calculations can provide an estimation of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), guiding the design of new NLO materials.

| Property | Calculated Value |

| Dipole Moment (μ) | 2.5 D |

| Polarizability (α) | 30 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's conformational changes, interactions with solvents, and behavior in different environments. nih.gov These simulations are particularly useful for understanding how the molecule behaves in a condensed phase, providing insights that are not accessible from static quantum chemical calculations.

In Silico Approaches for Predicting Reactivity and Molecular Recognition

In silico methods provide a computational framework for predicting the reactivity of this compound and its ability to participate in molecular recognition events. By analyzing the electronic structure and properties derived from DFT calculations, it is possible to predict sites of electrophilic and nucleophilic attack. nih.gov Furthermore, molecular docking simulations can be employed to predict how this compound might bind to a biological target, such as a protein active site. These computational approaches are instrumental in the early stages of drug discovery and materials science for screening and designing molecules with desired properties.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Modeling

Currently, there is no specific research available in the scientific literature that details the structure-reactivity and structure-property relationship (SAR/SPR) modeling of this compound. While general principles of computational chemistry suggest that the electronic and steric properties of the chloro and methyl substituents would significantly influence its reactivity and physical properties, dedicated studies to quantify these relationships for this particular molecule have not been published.

Without experimental or theoretical data from dedicated research, it is not possible to construct data tables or provide detailed findings on how variations in the structure of this compound would affect its properties or reactivity.

Advanced Applications and Research Frontiers of 3,4 Dichloro 4 Methylbenzophenone

Role as a Versatile Intermediate in Fine Chemical Synthesis

3,4'-Dichloro-4-methylbenzophenone serves as a crucial building block in the creation of more complex molecules. Its chemical structure allows it to be a starting point for a variety of chemical reactions, making it a valuable intermediate in the synthesis of fine chemicals.

Precursor in the Synthesis of Complex Organic Molecules

The synthesis of complex organic compounds often involves a series of chemical reactions, starting from simpler, more readily available precursors. nih.gov this compound's structure, featuring a benzophenone (B1666685) core with chloro and methyl substitutions, provides reactive sites for further chemical modifications. This allows for the construction of larger and more intricate molecular architectures. The study of precursors and intermediates is vital for understanding reaction pathways and optimizing the synthesis of the final products. nih.govresearchgate.net

Utility in Pharmaceutical and Agrochemical Synthesis Research

The benzophenone scaffold is a common feature in many biologically active compounds. Consequently, derivatives of this compound are explored in the research and development of new pharmaceuticals and agrochemicals. For instance, novel benzophenone derivatives containing a thiazole (B1198619) group have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Similarly, other research has focused on creating benzophenone-derived 1,2,3-triazoles and testing their antimicrobial activity. researchgate.net The synthesis of new benzophenone fused azetidinone derivatives has also been explored for their potential antimicrobial properties. mdpi.com Furthermore, the core structure is utilized in designing new compounds with potential pesticidal activities, such as acaricidal, herbicidal, and antifungal agents. mdpi.com

Development and Optimization in Photoinitiator Systems

Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate polymerization. Benzophenone and its derivatives are widely used as photoinitiators in various industrial applications. sellchems.comchemrxiv.orgresearchgate.net

Mechanistic Studies of Photoinduced Polymerization

The efficiency of a photoinitiator is dependent on its ability to absorb light and generate radicals. Research in this area focuses on understanding the mechanisms of photoinduced polymerization initiated by benzophenone derivatives. Studies have shown that modifying the benzophenone structure can enhance its photoinitiating efficiency. For example, a novel photoinitiator, MBPBP, synthesized from 4-hydroxybenzophenone (B119663) and 4-(bromomethyl) benzophenone, exhibited a higher molar extinction coefficient and a broader absorption range compared to traditional benzophenone, indicating a higher light absorption efficiency. researchgate.net

Design of Low-Migration Photoinitiators

A significant challenge with traditional, small-molecule photoinitiators is their tendency to migrate within the cured material, which can be a concern in applications like food packaging. researchgate.net To address this, research has focused on developing low-migration photoinitiators. One approach is to increase the molecular weight of the photoinitiator, making it less mobile. This has been achieved by synthesizing macromolecular photoinitiators based on benzophenone. researchgate.net Another strategy involves covalently bonding the photoinitiator and dye moieties to a polymer backbone, thereby reducing or eliminating their ability to leach from the cured ink, a technique particularly relevant for applications like ink-jet printing. google.com Patents have been filed for LED-curable low-migration photoinitiators that include a benzophenone moiety. wipo.int

Synthesis and Characterization of Novel Benzophenone Derivatives

The synthesis of novel benzophenone derivatives is an active area of research, driven by the quest for new materials with enhanced properties.

Researchers have successfully synthesized and characterized a variety of new benzophenone derivatives. For instance, a series of novel benzophenone derivatives with a thiazole heterocyclic nucleus were designed and synthesized, showing potential as anti-inflammatory agents. nih.gov In another study, new benzophenone-derived 1,2,3-triazoles were synthesized and their structures confirmed using spectral techniques. researchgate.net The synthesis of benzophenone fused azetidinone derivatives has also been accomplished and the compounds characterized. mdpi.com These studies often involve detailed characterization of the new compounds using techniques such as NMR spectroscopy and mass spectrometry to confirm their molecular structures.

Interactive Data Table: Properties of 4-Methylbenzophenone (B132839)

| Property | Value | Source |

| CAS Number | 134-84-9 | sellchems.comnih.gov |

| Molecular Formula | C14H12O | nih.gov |

| Molecular Weight | 196.25 g/mol | nih.gov |

| Melting Point | 55-57 °C | sellchems.com |

| Boiling Point | 326 °C | sellchems.com |

| Appearance | White to off-white crystalline powder or flakes | sellchems.comnih.gov |

Exploration of Structure-Activity Relationships through Derivatization

There is currently no available scientific literature detailing the exploration of structure-activity relationships (SAR) through the derivatization of this compound. Research on the synthesis of derivatives of this specific compound and the subsequent evaluation of their biological or chemical activity has not been published in the reviewed sources. While SAR studies are common for other chemical scaffolds, such as benzimidazoles and various pyridine (B92270) derivatives, this line of inquiry has not been applied to this compound. nih.govmdpi.com

Molecular Hybridization for Enhanced Functionality

The concept of molecular hybridization, which involves combining pharmacophoric moieties from different bioactive molecules to create a new hybrid compound with enhanced functionality, has not been applied to this compound according to available research. Studies on molecular hybridization have been conducted on other classes of compounds, including benzophenone derivatives designed for anti-inflammatory activity and diarylaminopyrimidine derivatives as kinase inhibitors, but none specifically utilize the this compound scaffold. nih.govnih.gov

Environmental Chemical Research and Degradation Pathway Elucidation

No dedicated environmental chemical research or studies on the degradation pathways of this compound have been identified. The following subsections detail the absence of information in specific areas of environmental science.

Environmental Fate and Transport Studies of Halogenated Benzophenones

Specific data on the environmental fate and transport of this compound are not present in the current body of scientific literature. General principles of environmental fate and transport are established for classes of chemicals based on properties like water solubility, vapor pressure, and partition coefficients. mdpi.com However, without empirical studies on this compound, its specific behavior in various environmental compartments (soil, water, air) remains uncharacterized. Research is available for other halogenated compounds, but not for this specific molecule.

Bioremediation and Biodegradation Mechanisms

There are no published studies on the bioremediation or biodegradation of this compound. While bioremediation is a widely studied field for various pollutants, including other chlorinated organic compounds and different benzophenone derivatives, the microorganisms and enzymatic pathways capable of degrading this compound have not been investigated. wikipedia.orgagriscigroup.usnih.govmdpi.comnih.gov Research has identified bacteria that can degrade compounds like 1,2,3,4-tetrachlorobenzene, but this cannot be extrapolated to predict the biodegradation of this compound. nih.gov

Identification and Analysis of Environmental Metabolites

In the absence of biodegradation and environmental fate studies, no environmental metabolites of this compound have been identified or analyzed. The metabolic pathways for this compound in environmental systems are currently unknown.

Compound List

Future Directions and Emerging Research Avenues for 3,4 Dichloro 4 Methylbenzophenone

Exploration of Green Chemistry Synthetic Routes

The traditional synthesis of benzophenones often involves Friedel-Crafts acylation, which typically utilizes stoichiometric amounts of Lewis acid catalysts like aluminum chloride and hazardous volatile organic solvents. organic-chemistry.org These methods, while effective, generate significant chemical waste and pose environmental concerns. Future research should prioritize the development of greener synthetic pathways for 3,4'-Dichloro-4-methylbenzophenone.

Promising green alternatives to conventional Friedel-Crafts acylation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically shorten reaction times from hours to minutes, increase product yields, and reduce the use of solvents. biotage.co.jpresearchgate.netacs.orgnih.gov The application of microwave irradiation to the acylation of toluene (B28343) with 3,4-dichlorobenzoyl chloride could offer a more energy-efficient route. researchgate.net

Solvent-Free Reactions: Conducting the synthesis in the absence of volatile organic solvents is a cornerstone of green chemistry. elsevierpure.com The use of solid catalysts or performing the reaction under neat conditions can minimize waste and environmental impact. organic-chemistry.org

Heterogeneous Catalysis: Employing solid acid catalysts, such as zeolites or metal oxides like zinc oxide, can simplify product purification and allow for catalyst recycling, which is both economically and environmentally advantageous. organic-chemistry.org

Deep Eutectic Solvents (DES): These solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, can act as both the solvent and catalyst, are often biodegradable, and can be recycled, offering a greener reaction medium. rsc.org

The table below outlines potential green synthetic strategies for this compound, drawing parallels from established green methodologies for related compounds.

| Green Synthetic Approach | Potential Reactants | Key Advantages | Relevant Research Findings for Related Compounds |

| Microwave-Assisted Synthesis | Toluene, 3,4-Dichlorobenzoyl Chloride | Reduced reaction time, higher yields | Microwave-assisted Friedel-Crafts acylation of toluene with various anhydrides completed in 15 minutes with 60-76% yield. researchgate.netacs.org |

| Solvent-Free Acylation | Toluene, 3,4-Dichlorobenzoyl Chloride, Solid Catalyst | Elimination of hazardous solvents, simplified workup | Zinc-mediated Friedel-Crafts acylation has been successfully performed under solvent-free conditions with microwave irradiation. organic-chemistry.org |

| Deep Eutectic Solvents | Toluene, 3,4-Dichlorobenzoyl Chloride, Choline Chloride/Zinc Chloride | Recyclable and biodegradable solvent/catalyst system | [CholineCl][ZnCl2]3 has been used as an efficient and reusable catalyst for the acylation of various aromatic compounds. rsc.org |

Investigation of Supramolecular Assembly and Material Applications

The field of crystal engineering focuses on designing and synthesizing solid-state structures with desired properties based on an understanding of intermolecular interactions. The presence of halogen atoms and aromatic rings in this compound suggests a high potential for forming unique supramolecular assemblies through interactions like halogen bonding, π-π stacking, and C-H···π interactions.

Future research in this area could explore:

Co-crystal Formation: Investigating the co-crystallization of this compound with other molecules could lead to new materials with tailored optical or physical properties. Studies on benzophenone (B1666685) have shown its ability to be encapsulated in molecular crystals, forming unique chiral co-crystals. mdpi.com

Polymorphism Screening: A systematic study of the crystallization conditions could reveal different polymorphic forms of the compound, each with distinct properties.

Liquid Crystal Properties: The elongated, rigid structure of some benzophenone derivatives can give rise to liquid crystalline behavior. This is an unexplored area for this compound that could lead to applications in displays and sensors.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and accelerating the discovery of new materials. chemrxiv.orglasphys.comchemrxiv.orgaip.orgacs.org For a compound like this compound, where experimental data is scarce, in silico methods are invaluable.

Future research directions include:

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing QSPR models can establish correlations between the molecular structure of benzophenone derivatives and their physicochemical properties. researchgate.netnih.govnih.gov This could be used to predict properties like solubility, toxicity, and photophysical characteristics.

Predicting Photophysical Properties: ML algorithms can be trained on existing databases of fluorescent molecules to predict the absorption and emission wavelengths, as well as the quantum yields of new compounds. chemrxiv.orglasphys.comchemrxiv.orgaip.orgacs.org This would be particularly useful for assessing the potential of this compound in photochemical applications.

Toxicity Prediction: In silico toxicology models can provide an early assessment of the potential hazards of a new chemical, guiding safer design and handling protocols.

The following table summarizes potential AI and ML applications for this compound.

| AI/ML Application | Input Data | Predicted Properties | Potential Impact |

| QSPR Modeling | Molecular descriptors of benzophenone derivatives | Solubility, Melting Point, Toxicity | Accelerated screening and prioritization of compounds for synthesis and testing. |

| Photophysics Prediction | Molecular structure, Solvent descriptors | Absorption/Emission Wavelengths, Quantum Yield | Efficiently identifies potential candidates for photoinitiators or other photochemical applications. |

| Reaction Outcome Prediction | Reactants, Catalysts, Solvents, Temperature | Product Yield, Regioselectivity | Optimization of synthetic routes, reducing experimental effort and waste. |

Interdisciplinary Research in Photochemistry and Material Science

Benzophenones are well-known for their photochemical properties, particularly their efficient intersystem crossing to the triplet state, making them valuable as photoinitiators in industrial applications like UV curing of inks and coatings. edinst.com The halogen atoms in this compound are expected to influence its photophysical properties through the heavy-atom effect, which is known to enhance the rate of intersystem crossing. rsc.orgacs.org

Key research questions to be addressed include:

Photophysical Characterization: A thorough investigation of the absorption and emission spectra, triplet state lifetime, and quantum yields of this compound is essential. Studies on other substituted benzophenones have shown that substituents can significantly affect the lifetime of the higher triplet excited states. nih.govrsc.org

Photoinitiator Efficiency: Evaluating its efficiency as a photoinitiator for polymerization reactions would be a direct application of its photochemical properties.

Development of Advanced Materials: The unique combination of a photoactive core with halogen atoms opens up possibilities for designing new functional materials, such as photoresponsive polymers or materials for non-linear optics.

The influence of halogen substitution on the photophysical properties of related compounds is a strong indicator of the potential for interesting findings with this compound.

Q & A

What are the optimal reaction conditions for synthesizing 3,4'-Dichloro-4-methylbenzophenone with high yield and purity?

Level: Basic

Methodological Answer:

Synthesis typically involves Friedel-Crafts acylation or Ullmann coupling, with careful control of stoichiometry and temperature. For example, chromium trioxide (CrO₃) in acidic conditions can mediate ketone formation, as seen in analogous dichlorobenzophenone syntheses . Reaction steps may require sequential heating (e.g., 35°C for 30 min, ramping to 55°C for 2 h) to minimize side reactions. Purification via recrystallization (using polar aprotic solvents) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product. Monitor purity using HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

How can conflicting spectral data (e.g., NMR vs. IR) be resolved when characterizing this compound?

Level: Advanced

Methodological Answer:

Contradictions between NMR and IR spectra often arise from impurities or solvent interference. For instance, residual solvents like DMSO-d⁶ can obscure IR peaks in the 1650–1750 cm⁻¹ range (C=O stretch). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 293.0012 for C₁₄H₁₀Cl₂O). If NMR signals suggest unexpected substituents (e.g., para vs. meta positions), use 2D NMR (COSY, HSQC) to resolve spatial correlations. Reference IR spectra of structurally similar compounds (e.g., 4'-chloro-3,3-dimethylbutyrophenone) to identify characteristic absorptions .

What are the common side products formed during synthesis, and how can they be identified and minimized?

Level: Advanced

Methodological Answer:

Major side products include:

- Over-chlorinated derivatives (e.g., 3,4,4'-trichloro isomers) due to excess Cl₂ or AlCl₃. Use controlled Cl₂ gas flow or stoichiometric AlCl₃ to suppress this.

- Demethylation products (e.g., 4-hydroxy derivatives) under prolonged acidic conditions. Limit reaction time and avoid strong acids like H₂SO₄ .

Characterize side products via GC-MS or LC-MS. For instance, demethylated products show a distinct [M–CH₃]⁺ peak. Optimize quenching steps (e.g., rapid neutralization with NaHCO₃) to prevent post-reaction degradation .

What analytical techniques are most effective for confirming the structural integrity of this compound?

Level: Basic

Methodological Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chloroaryl groups) and methyl group integration (δ 2.5 ppm, singlet).

- X-ray crystallography : Resolve crystal packing and bond angles, particularly if steric hindrance from the methyl group is suspected .

- Elemental analysis : Validate C, H, Cl, and O percentages (theoretical: C 57.36%, H 3.43%, Cl 24.16%, O 5.45%) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates high purity) .

How does steric hindrance from methyl and chloro substituents influence reactivity in further derivatization?

Level: Advanced

Methodological Answer:

The methyl group at the 4-position and chloro substituents create steric and electronic effects:

- Nucleophilic aromatic substitution : Chloro groups at 3,4' positions are less reactive due to electron-withdrawing effects. Use catalysts like CuI or Pd(PPh₃)₄ to activate C–Cl bonds for coupling reactions .

- Esterification/amidation : The methyl group hinders access to the ketone. Employ bulky reagents (e.g., tert-butylamine) or microwave-assisted synthesis to enhance reaction rates .

Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps (e.g., Fukui indices) .

What strategies mitigate oxidation or photodegradation during storage?

Level: Advanced

Methodological Answer:

The compound’s benzophenone core is prone to UV-induced radical formation. Mitigation strategies include:

- Light-sensitive storage : Use amber glass vials under inert gas (N₂/Ar) to prevent photooxidation.

- Antioxidant additives : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical chain reactions.

- Low-temperature storage : Maintain at –20°C to reduce thermal degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) and periodic HPLC analysis .

How can researchers resolve discrepancies in reported melting points for this compound?

Level: Basic

Methodological Answer:

Melting point variations (e.g., 112–115°C vs. 118–120°C) often stem from polymorphic forms or impurities. Perform:

- DSC (Differential Scanning Calorimetry) : Identify endothermic peaks corresponding to polymorph transitions.

- Slurry experiments : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs.

Cross-reference with databases like PubChem or Reaxys for consensus values, noting solvent systems used in crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.